2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde
Description
2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring both acetyl (-COCH₃) and aldehyde (-CHO) functional groups. The acetyl group is located at the 2'-position of one phenyl ring, while the aldehyde is at the 3-position of the adjacent ring.
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(2-acetylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O2/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-10H,1H3 |
InChI Key |
WTCBZLLTLJBOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of 2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the acetyl group under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst
Major Products
Oxidation: 2’-Acetyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Acetyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
The compound serves as a precursor in the synthesis of more complex organic molecules. For instance, it can be utilized to produce phenanthridine derivatives through photochemical reactions. These derivatives are known for their significant biological activities, including antitumor and antiparasitic effects. A study demonstrated that biphenyl-2-carbaldehyde O-acetyl oximes, when exposed to UV radiation, yielded phenanthridines with notable efficiency .
Antitumor Properties
Research indicates that biphenyl derivatives, including 2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde, exhibit potential antitumor activities. The phenanthridine framework derived from this compound has been shown to bind efficiently to DNA, which is critical for developing agents that can target cancer cells. These compounds have been explored for their ability to induce apoptosis in various cancer cell lines .
Antimicrobial Activity
Biphenyl derivatives have also been studied for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains. This aspect is particularly relevant in the development of new antibiotics as resistance to existing drugs continues to rise .
Cosmetic Applications
The compound's unique properties make it suitable for use in cosmetic formulations. It can act as a stabilizing agent or a fragrance component due to its aromatic structure. The safety and efficacy of such formulations are rigorously evaluated under regulatory standards, ensuring that products containing this compound meet the necessary safety requirements before market introduction .
Analytical Applications
This compound can also be used as an analytical reagent in various chemical assays. Its derivatives have been employed in the development of sensors and probes for detecting specific biological molecules due to their fluorescence properties when bound to nucleic acids or proteins .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 2’-Acetyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The acetyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of biphenyl carbaldehydes allows for direct comparisons based on substituent positions, synthesis strategies, and applications. Below is a detailed analysis of structurally related compounds:
Table 1: Comparative Analysis of Biphenyl Carbaldehyde Derivatives
Key Findings from Comparative Analysis
Substituent Position Effects :
- Electron-Donating Groups (e.g., 4'-Methoxy) : Enhance stability but reduce electrophilicity of the aldehyde group, impacting reactivity in subsequent reactions like condensations .
- Electron-Withdrawing Groups (e.g., 2'-Trifluoromethoxy) : Increase the aldehyde's electrophilicity, facilitating nucleophilic additions. This property is exploited in electrocatalytic C–N coupling .
Synthesis Efficiency :
- Suzuki-Miyaura coupling (e.g., for 3'-Methyl derivative) achieves higher yields (~77%) compared to aldol condensations (~36%) due to milder conditions and better regioselectivity .
- Friedel-Crafts acylation requires rigorous anhydrous conditions and Lewis acids (AlCl₃/Fe₂O₃), often leading to byproducts like di-acylated compounds (e.g., 94 in ) .
Biological Activity :
- Anti-Tumor Applications : Compounds like 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 216443-78-6) are key intermediates in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which modulate immune responses in cancer therapy .
- Dermatological Uses : Biphenyl esters with acetyl groups exhibit anti-tyrosinase activity, relevant in cosmetic lightening and hyperpigmentation treatments .
Commercial Accessibility :
- Derivatives like 3'-Acetyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 400750-70-1) are commercially available from suppliers such as BLD Pharm Ltd. and Enamine Ltd., highlighting their utility in high-throughput drug discovery .
Biological Activity
2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets and potential therapeutic applications.
Chemical Structure and Properties
This compound features a biphenyl core with an acetyl group at the 2' position and an aldehyde group at the 3-position. This structural arrangement is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antioxidant, and anticancer properties.
Antibacterial Activity
In studies assessing antibacterial properties, this compound exhibited moderate activity against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 10.5 ± 0.5 |
| Escherichia coli | 9.0 ± 0.5 |
| Pseudomonas aeruginosa | 11.0 ± 0.4 |
| Bacillus subtilis | 8.5 ± 0.3 |
These results suggest that the compound has potential as a lead for developing new antibacterial agents, particularly against Pseudomonas aeruginosa, which is known for its antibiotic resistance .
Antioxidant Activity
The antioxidant activity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that this compound has moderate antioxidant properties, with a half-maximal inhibitory concentration (IC50) value of approximately 32 µM.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the modulation of oxidative stress pathways and inhibition of key enzymes involved in bacterial metabolism.
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound was found to inhibit certain enzymes that are crucial for bacterial survival and proliferation. For instance:
- Cholinesterase Inhibition : The compound demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) with an IC50 value of 15 µM.
- Lipoxygenase Inhibition : It also showed potential in inhibiting lipoxygenase pathways involved in inflammatory responses.
Case Studies
Several case studies have highlighted the therapeutic potential of biphenyl derivatives similar to this compound:
- Case Study on Anticancer Activity : A study demonstrated that related biphenyl compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The biphenyl structure appears to enhance cellular uptake and apoptosis induction in these cells .
- Case Study on Antioxidant Effects : Research indicated that compounds with similar structures can reduce oxidative stress markers in vivo, suggesting a protective role against neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromobenzaldehyde derivatives and boronic acids. For example, coupling 3-bromobenzaldehyde with acetyl-substituted phenylboronic acid under Pd catalysis (e.g., Pd(OAc)₂) in DMA at 150°C for 16 hours yields 40–77% . Key optimizations include:
- Catalyst loading : 2 mol% Pd(OAc)₂.
- Solvent : DMA or toluene/EtOH mixtures.
- Base : KOPiv or Na₂CO₃ for deprotonation.
- Temperature : 80–150°C, depending on substituent reactivity.
Post-synthesis, purify via silica gel chromatography (hexane/EtOAc) to isolate the product as a white powder or oil .
Q. How should researchers approach the purification and characterization of this compound, particularly regarding common contaminants?
- Methodological Answer :
- Purification : Use column chromatography (hexane/EtOAc gradient) to separate aldehyde products from unreacted boronic acids or brominated precursors. Monitor fractions by TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
- Characterization :
- ¹H NMR : Key peaks include the aldehyde proton (δ 9.97–10.12 ppm, singlet) and acetyl methyl protons (δ 2.60–2.70 ppm, singlet) .
- ¹³C NMR : Confirm aldehyde (δ ~192 ppm) and acetyl carbonyl (δ ~208 ppm) signals .
- HPLC-MS : Use C18 columns (MeCN/H₂O + 0.1% formic acid) to verify purity (>95%) .
Advanced Research Questions
Q. How do electron-withdrawing or donating substituents on the biphenyl scaffold influence the reactivity of this compound in subsequent derivatization reactions?
- Methodological Answer : Substituents significantly alter reactivity:
- Electron-withdrawing groups (e.g., -F, -CF₃) : Increase electrophilicity of the aldehyde, enhancing nucleophilic additions (e.g., hydrazine coupling for hydrazone formation). For example, 3'-fluoro derivatives show 77% yield in Schiff base reactions .
- Electron-donating groups (e.g., -OMe) : Reduce aldehyde reactivity but improve solubility in polar solvents, facilitating crystallization .
- Steric effects : Bulky groups (e.g., tert-butyl) at the 4'-position hinder cross-coupling efficiency, requiring higher temperatures (150°C vs. 80°C) .
Q. What strategies are effective in resolving crystallographic disorder or twinning issues during X-ray diffraction analysis of this compound derivatives?
- Methodological Answer :
- Refinement software : Use SHELXL for high-resolution data. Implement TWIN/BASF commands to model twinning .
- Data collection : Optimize crystal mounting to avoid solvent channels. For disordered acetyl groups, apply PART/SUMP constraints to refine occupancies .
- Case example : A tert-butyl-substituted derivative (mp 48–50°C) required anisotropic displacement parameters (ADPs) for the acetyl group to resolve disorder .
Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Contradiction analysis : Compare experimental NMR with computed spectra (DFT/B3LYP/6-31G*). For example, a 4-hydroxy derivative showed δ 11.00 ppm (¹H NMR) for the hydroxyl proton, which was initially misassigned as an aldehyde impurity .
- Solvent effects : CDCl₃ may shift aldehyde protons upfield by 0.1–0.3 ppm compared to DMSO-d₆ .
- Dynamic effects : Conformational flexibility in solution can broaden signals; use variable-temperature NMR to resolve splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
